

# Vilobelimab: A Technical Guide to the Selective C5a Inhibitor

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## Compound of Interest

Compound Name: Vilobelimab

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## Introduction

**Vilobelimab**, formerly known as IFX-1, is a first-in-class chimeric monoclonal IgG4-kappa antibody that acts as a selective inhibitor of complement component 5a (C5a).[1] This technical guide provides an in-depth overview of **Vilobelimab**, including its mechanism of action, key experimental data, and relevant clinical trial findings. **Vilobelimab** specifically targets and neutralizes C5a, a potent pro-inflammatory mediator, without interfering with the formation of the membrane attack complex (MAC), a crucial component of the innate immune system's defense against pathogens.[2] This selective inhibition of C5a makes **Vilobelimab** a promising therapeutic agent for various inflammatory and immune-mediated diseases.

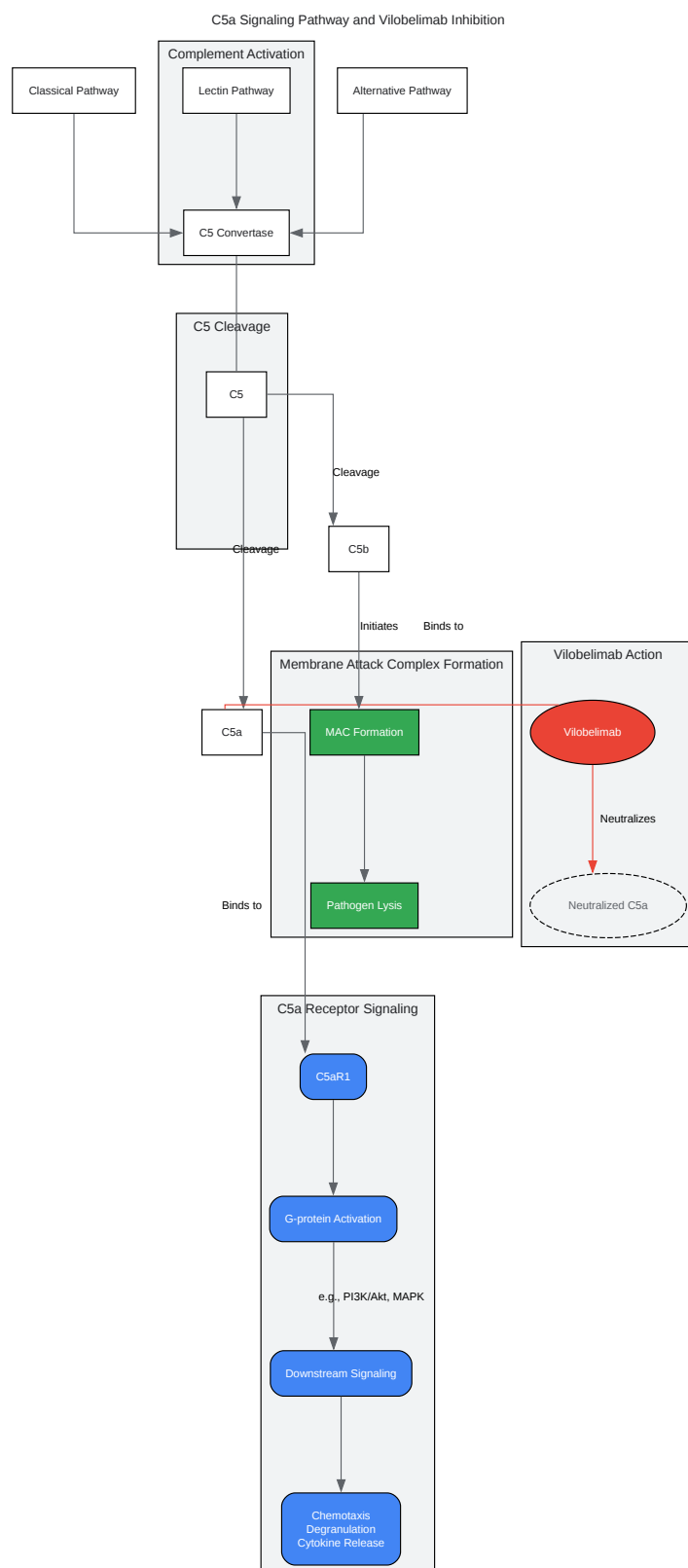
## Core Properties of Vilobelimab

Property	Description
Drug Name	Vilobelimab
Brand Name	Gohibic
Mechanism of Action	Selective inhibitor of complement component 5a (C5a)
Drug Class	Monoclonal Antibody (chimeric IgG4-kappa)
Target	Human complement C5a
Dissociation Constant (Kd)	9.6 pM[3]
Indications	Emergency Use Authorization for severe COVID-19 in hospitalized adults on mechanical ventilation or ECMO.[3] Investigational for ANCA-associated vasculitis, Pyoderma Gangrenosum, and other inflammatory conditions.[4][5]

## Mechanism of Action: C5a Signaling and Vilobelimab Inhibition

The complement system, a critical component of innate immunity, can be activated through the classical, lectin, or alternative pathways. All three pathways converge at the cleavage of C5 into C5a and C5b. C5a, a potent anaphylatoxin, exerts its pro-inflammatory effects by binding to its receptors, primarily C5aR1 (CD88), on various immune cells, including neutrophils, monocytes, and macrophages. This interaction triggers a cascade of downstream signaling events, leading to chemotaxis, degranulation, release of pro-inflammatory cytokines, and increased vascular permeability. In contrast, C5b initiates the formation of the membrane attack complex (MAC), which is essential for lysing pathogens.

**Vilobelimab** selectively binds to C5a with high affinity, preventing its interaction with C5aR1 and thereby neutralizing its pro-inflammatory activities.[3] A key feature of **Vilobelimab**'s mechanism is that it does not block the formation of the MAC, thus preserving this important arm of the immune response.[2]



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Caption: **Vilobelimab** selectively neutralizes C5a, inhibiting pro-inflammatory signaling while preserving MAC formation.

## Quantitative Data

### Pharmacokinetic Properties of Vilobelimab

Parameter	Value	Study Population
Dissociation Constant (Kd)	9.6 pM	In vitro
Elimination Half-life	95 hours (after a single 4 mg/kg IV dose)	Healthy Subjects[3]
Trough Concentration (Day 8)	Geometric Mean: 137.9 µg/mL (137,881.3 ng/mL)	Severe COVID-19 (PANAMO Phase 3)[6]
Trough Concentration (Day 2)	Geometric Mean: 151.7 µg/mL (151,702 ng/mL)	Severe COVID-19 (PANAMO Phase 2)[7]
Trough Concentration (Day 8)	Geometric Mean: 139.5 µg/mL (139,503 ng/mL)	Severe COVID-19 (PANAMO Phase 2)[7]

### Pharmacodynamic Effects of Vilobelimab

Parameter	Result	Study Population
Reduction in C5a Levels (Day 8)	87% reduction from baseline (p < 0.001)	Severe COVID-19 (PANAMO Phase 3)[6]
C5a Levels (Day 8, Vilobelimab)	Median: 14.5 ng/mL	Severe COVID-19 (PANAMO Phase 3)[6]
C5a Levels (Day 8, Placebo)	Median: 119.2 ng/mL	Severe COVID-19 (PANAMO Phase 3)[6]
Reduction in C5a Levels (after 1st infusion)	From median 189.98 ng/mL to 39.70 ng/mL	Severe COVID-19 (PANAMO Phase 2)[1]
Reduction in C5a Levels (Day 15)	Approx. 90% reduction from baseline	Pyoderma Gangrenosum (Phase 2a)[8]

## Clinical Efficacy of Vilobelimab

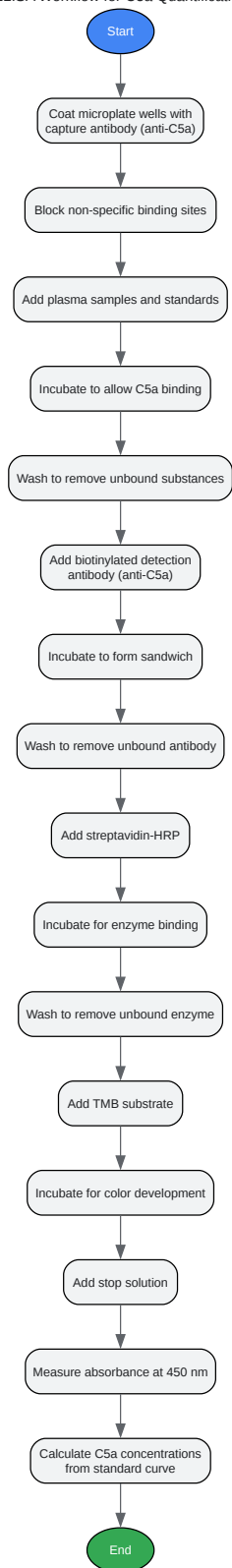
Indication	Trial	Endpoint	Vilobelimab Group	Placebo/Control Group	p-value
Severe COVID-19	PANAMO (Phase 3)	28-day all-cause mortality	31.7%	41.6%	0.094
60-day all-cause mortality	36.5%	47.2%	0.082		
PANAMO (Phase 3, Western Europe)	28-day all-cause mortality	21.2%	37.2%	0.014	
ANCA-Associated Vasculitis	IXCHANGE (Phase 2)	Clinical Response (Week 16)	88.9% (vilobelimab alone)	95.7% (standard dose glucocorticoids)	N/A
Clinical Remission (Week 16)	78% (vilobelimab alone)	87% (standard dose glucocorticoids)	N/A		
IXPLORE (Phase 2)	Remission (Week 24, 800mg dose)	80%	50%	N/A	

## Experimental Protocols

### Quantification of C5a in Plasma (ELISA)

A validated in-house sandwich ELISA is utilized for the detection of C5a in plasma samples.

## ELISA Workflow for C5a Quantification

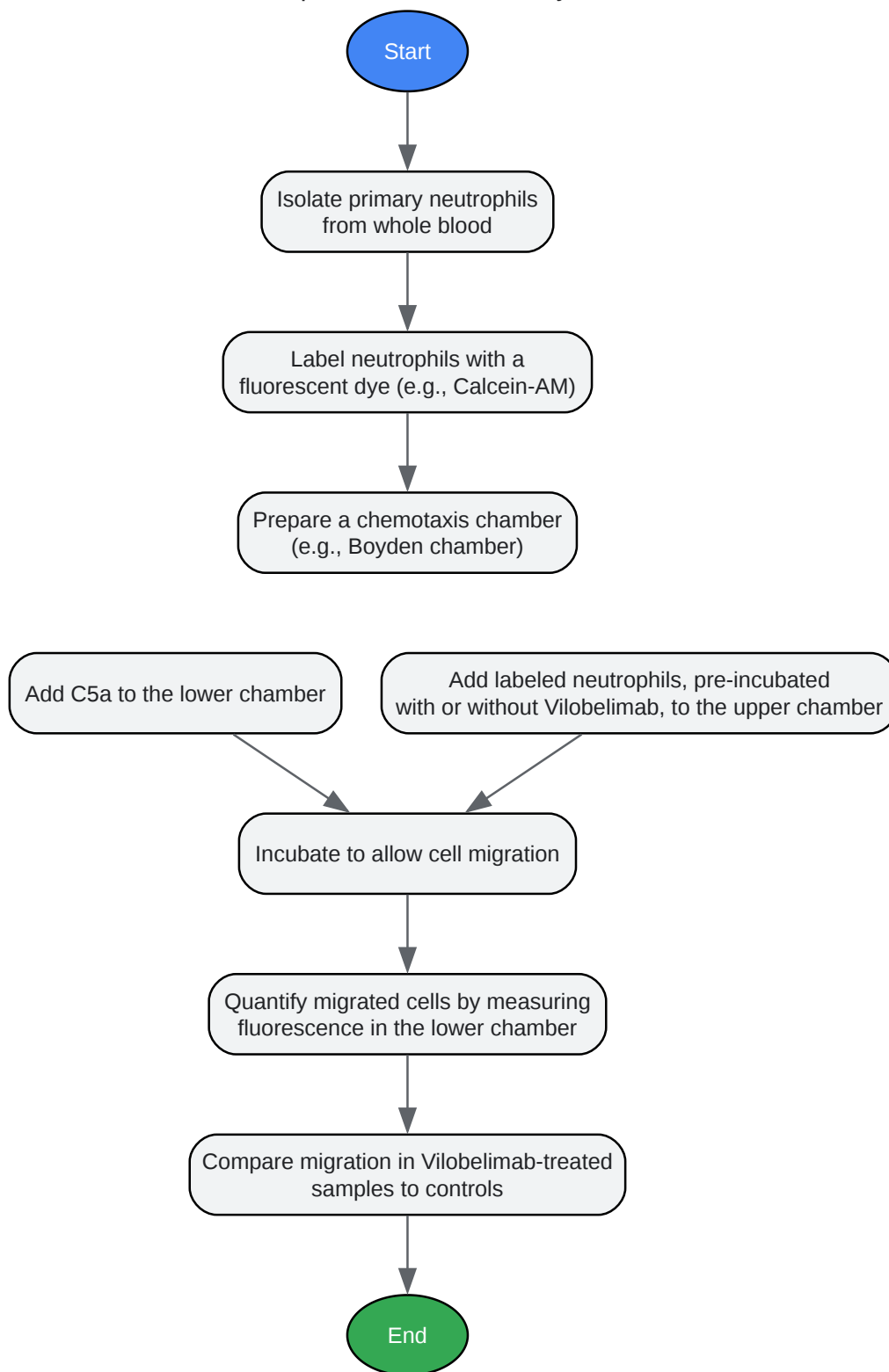
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Caption: A generalized workflow for the quantification of C5a in plasma samples using a sandwich ELISA.

## C5a-Mediated Neutrophil Chemotaxis Assay (Generalized Protocol)

This assay evaluates the ability of **Vilobelimab** to inhibit the migration of neutrophils towards a C5a gradient.

## Neutrophil Chemotaxis Assay Workflow

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Caption: A generalized workflow for assessing the inhibition of C5a-mediated neutrophil chemotaxis by **Vilobelimab**.

## Conclusion

**Vilobelimab** is a highly selective C5a inhibitor with a well-defined mechanism of action. Preclinical and clinical data have demonstrated its ability to effectively neutralize C5a and modulate the inflammatory response. Clinical trials in severe COVID-19 and ANCA-associated vasculitis have shown promising results, supporting its potential as a therapeutic agent in C5a-driven diseases. Further research and clinical development are ongoing to fully elucidate the therapeutic potential of **Vilobelimab** across a range of inflammatory conditions.

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